molecular formula C15H18O3 B14728555 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid CAS No. 5449-31-0

3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid

Cat. No.: B14728555
CAS No.: 5449-31-0
M. Wt: 246.30 g/mol
InChI Key: UUEPQVJAAMNTBT-UHFFFAOYSA-N
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Description

3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid is an organic compound with a unique structure that combines a cyclohexene ring, a hydroxyl group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of phenylpyruvate with suitable enones under microwave-assisted conditions in alkaline tert-butanol or toluene solutions. This method yields products with anti-configuration in up to 86% isolated yield . Another approach involves the use of alkaline water, which results in a mixture of anti and syn conformations with up to 98% overall isolated yield .

Industrial Production Methods

Industrial production of this compound may involve catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions include cyclohexenone derivatives, phenylpropanoic acid derivatives, and various substituted cyclohexenes .

Scientific Research Applications

3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

CAS No.

5449-31-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid

InChI

InChI=1S/C15H18O3/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1-5,7-8,12-14,16H,6,9-10H2,(H,17,18)

InChI Key

UUEPQVJAAMNTBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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